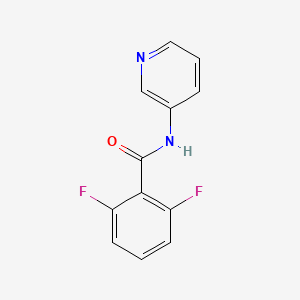

N-(2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves multi-step reactions with specific reactants and conditions to achieve the desired product. For instance, Sharma et al. (2018) detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a process involving the stirring of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018). This example highlights the intricate steps involved in the synthesis of acetamide derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including their crystalline form, can be elucidated using various spectroscopic techniques and crystallography. Sharma et al. (2018) described the crystal structure of a similar compound, which crystallizes in the orthorhombic crystal system with specific unit cell parameters, exhibiting intermolecular hydrogen bonds of the type N–H⋅⋅⋅O (Sharma et al., 2018). Such structural details are crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, contributing to their diverse properties and applications. The synthesis process itself, involving condensation, recrystallization, and the formation of specific crystal structures, highlights the chemical reactivity of these compounds. The molecular docking analysis, as discussed by Sharma et al. (2018), also sheds light on their potential interactions with biological targets, indicating their reactivity and functional applications.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The specific arrangement of atoms and the presence of functional groups like isopropylphenoxy and dimethoxyphenyl impact these properties, determining the compound's state, solubility in various solvents, and melting range.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including acidity, basicity, reactivity towards other chemicals, and stability, are defined by their molecular framework. The intermolecular and intramolecular hydrogen bonding, as well as the electronic distribution within the molecule, play significant roles in their chemical behavior. These properties are essential for predicting the compound's behavior in chemical reactions and potential applications in various fields.

For more information and in-depth analysis of similar compounds, the following reference provides valuable insights:

Scientific Research Applications

Biological Effects of Related Compounds

- Biological Effects and Toxicology of Acetamides : A review by Kennedy (2001) revisits the toxicology of acetamide and its derivatives, highlighting their commercial importance and the considerable increase in knowledge regarding their biological effects on humans over years. This review emphasizes the varied biological responses among different acetamide chemicals, reflecting on their use and the expanding information on environmental toxicology Kennedy, G. (2001).

Therapeutic Potential and Mechanisms

N-Acetylcysteine in Psychiatry : Research on N-acetylcysteine (NAC), an acetylated amino acid, shows its emergence as a useful agent in treating psychiatric disorders. Its clinical origins and mechanisms, which likely extend beyond being a precursor to the antioxidant glutathione, suggest potential therapeutic applications for acetamide derivatives in modulating various biochemical pathways Dean, O., Giorlando, F., & Berk, M. (2011).

Metabolic Pathways in Cancer : An overview of the metabolic shifts in cancer, from glucose to alternatives like glutamine and acetate for fueling the tricarboxylic acid cycle, offers a potential research avenue for acetamide derivatives in understanding their role in metabolic reprogramming in cancer Corbet, C., & Féron, O. (2015).

Environmental Impact and Removal

- Environmental Protection and Acetaminophen Removal : A review by Igwegbe et al. (2021) focusing on the adsorptive elimination of acetaminophen from water underscores the environmental impact of pharmaceutical micropollutants and highlights innovative removal strategies. This research can inspire similar investigations into the environmental behavior and remediation of related acetamide compounds Igwegbe, C. et al. (2021).

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-13(2)15-7-5-6-8-17(15)24-12-19(21)20-16-11-14(22-3)9-10-18(16)23-4/h5-11,13H,12H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUWHAORRMRPRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)

![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)

![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)

![1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)

![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)

![6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)

![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)

![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)